Cas no 3571-71-9 (Benzenemethanol,3-hydroxy-a-[[(1-methylethyl)amino]methyl]-)
3571-71-9 structure
Product Name:Benzenemethanol,3-hydroxy-a-[[(1-methylethyl)amino]methyl]-
CAS-nummer:3571-71-9
MF:C11H17NO2
MW:195.258183240891
CID:306932
PubChem ID:19136
Update Time:2025-04-19
Benzenemethanol,3-hydroxy-a-[[(1-methylethyl)amino]methyl]- Chemische en fysische eigenschappen
Naam en identificatie
-
- Benzenemethanol,3-hydroxy-a-[[(1-methylethyl)amino]methyl]-
- 3-[1-hydroxy-2-(propan-2-ylamino)ethyl]phenol
- 1-(3-Hydroxy-phenyl)-2-isopropylamino-aethanol
- 1-(3-hydroxy-phenyl)-2-isopropylamino-ethanol
- BRN 2805325
- EINECS 222-678-9
- Isopropylnoradrianol
- Metaterol
- Metaterolum [INN-Latin]
- Metaterolum [Latin]
- S 40045-9
- 4-13-00-02654 (Beilstein Handbook Reference)
- KBU4V9QUHY
- Q6823271
- Metaterol [INN]
- CHEMBL327122
- DTXSID10863209
- 1-(3-hydroxyphenyl)-2-isopropylaminoethanol
- BENZYL ALCOHOL, m-HYDROXY-alpha-((ISOPROPYLAMINO)METHYL)-
- Metaterolum
- HY-128515
- 3571-71-9
- m-Hydroxy-alpha-(isopropylaminomethyl)benzyl alcohol
- Benzenemethanol, 3-hydroxy-alpha-(((1-methylethyl)amino)methyl)-
- M-HYDROXY-.ALPHA.-((ISOPROPYLAMINO)METHYL)BENZYL ALCOHOL
- BDBM92679
- 3-{1-hydroxy-2-[(propan-2-yl)amino]ethyl}phenol
- SCHEMBL249460
- 3-Hydroxy-alpha-((isopropylamino)methyl)benzylalkohol
- Z1198155517
- Benzenemethanol, 3-hydroxy-alpha-(((1-methylethyl)amino)methyl)- (9CI)
- NS00049204
- m-Hydroxy-alpha-((isopropylamino)methyl)benzyl alcohol
- AKOS006273701
- CS-0095019
- 3-{1-hydroxy-2-[(propan-2-yl)amino]ethyl}phenol, 7
- UNII-KBU4V9QUHY
- EN300-4274955
-
- Inchi: 1S/C11H17NO2/c1-8(2)12-7-11(14)9-4-3-5-10(13)6-9/h3-6,8,11-14H,7H2,1-2H3
- InChI-sleutel: LVISWIXSNZQRHA-UHFFFAOYSA-N
- LACHT: OC(C1C=CC=C(C=1)O)CNC(C)C
Berekende eigenschappen
- Exacte massa: 195.125929
- Monoisotopische massa: 195.125929
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 3
- Aantal waterstofbondacceptatoren: 3
- Zware atoomtelling: 14
- Aantal draaibare bindingen: 4
- Complexiteit: 161
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 1
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 0.5
- Topologisch pooloppervlak: 52.5
Experimentele eigenschappen
- Dichtheid: 1.099
- Kookpunt: 355.9°Cat760mmHg
- Vlampunt: 143°C
- Brekindex: 1.55
- PSA: 52.49000
- LogboekP: 1.81450
Benzenemethanol,3-hydroxy-a-[[(1-methylethyl)amino]methyl]- Prijsmeer >>
| Gerelateerde categorieën | No. | Product Name | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-4274955-0.05g |
3-{1-hydroxy-2-[(propan-2-yl)amino]ethyl}phenol |
3571-71-9 | 95% | 0.05g |
$288.0 | 2023-07-09 | |
| Enamine | EN300-4274955-0.1g |
3-{1-hydroxy-2-[(propan-2-yl)amino]ethyl}phenol |
3571-71-9 | 95% | 0.1g |
$428.0 | 2023-07-09 | |
| Enamine | EN300-4274955-0.25g |
3-{1-hydroxy-2-[(propan-2-yl)amino]ethyl}phenol |
3571-71-9 | 95% | 0.25g |
$611.0 | 2023-07-09 | |
| Enamine | EN300-4274955-0.5g |
3-{1-hydroxy-2-[(propan-2-yl)amino]ethyl}phenol |
3571-71-9 | 95% | 0.5g |
$962.0 | 2023-07-09 | |
| Enamine | EN300-4274955-1.0g |
3-{1-hydroxy-2-[(propan-2-yl)amino]ethyl}phenol |
3571-71-9 | 95% | 1.0g |
$1234.0 | 2023-07-09 | |
| Enamine | EN300-4274955-2.5g |
3-{1-hydroxy-2-[(propan-2-yl)amino]ethyl}phenol |
3571-71-9 | 95% | 2.5g |
$2418.0 | 2023-07-09 | |
| Enamine | EN300-4274955-5.0g |
3-{1-hydroxy-2-[(propan-2-yl)amino]ethyl}phenol |
3571-71-9 | 95% | 5.0g |
$3576.0 | 2023-07-09 | |
| Enamine | EN300-4274955-10.0g |
3-{1-hydroxy-2-[(propan-2-yl)amino]ethyl}phenol |
3571-71-9 | 95% | 10.0g |
$5304.0 | 2023-07-09 | |
| Aaron | AR00CJTO-50mg |
metaterol |
3571-71-9 | 95% | 50mg |
$421.00 | 2023-12-15 | |
| Aaron | AR00CJTO-100mg |
metaterol |
3571-71-9 | 95% | 100mg |
$614.00 | 2023-12-15 |
Benzenemethanol,3-hydroxy-a-[[(1-methylethyl)amino]methyl]- Gerelateerde literatuur
-
Xing Zhao,Lu Bai,Rui-Ying Bao,Zheng-Ying Liu,Ming-Bo Yang,Wei Yang RSC Adv., 2017,7, 46297-46305
-
Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
-
A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
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